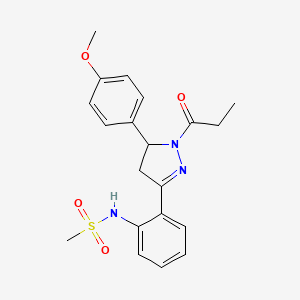

N-(2-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-4-20(24)23-19(14-9-11-15(27-2)12-10-14)13-18(21-23)16-7-5-6-8-17(16)22-28(3,25)26/h5-12,19,22H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZPDTMKEUIPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound with significant potential in pharmacology, particularly due to its structural characteristics and biological activities associated with pyrazole derivatives. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is classified as a sulfonamide derivative and belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 401.48 g/mol. The presence of the methanesulfonamide group and the unique arrangement of substituents contribute to its diverse biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. A study reported minimum inhibitory concentrations (MIC) as low as 0.78 μg/ml for certain derivatives, indicating strong antibacterial potential .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of pyrazole derivatives have been documented extensively. Compounds within this class have shown analgesic and antipyretic activities, making them candidates for treating pain and inflammation-related conditions. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through condensation reactions. A common method includes reacting hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.

Case Study 1: Antibacterial Efficacy

In a recent study focused on pyrazole derivatives, researchers synthesized several compounds based on the core structure of this compound. The results indicated that modifications at specific positions significantly influenced antibacterial activity. For example, substitutions at the 5-position with halogenated groups enhanced efficacy against bacterial strains .

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| Compound A | 0.78 | High |

| Compound B | 3.12 | Moderate |

| Compound C | 6.25 | Low |

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of similar pyrazole derivatives revealed that certain compounds could reduce edema in animal models significantly. The study highlighted that the presence of methoxy groups contributed to enhanced activity by improving solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the pyrazole ring, aromatic systems, and sulfonamide modifications.

*Molecular weights estimated from molecular formulas.

Key Structural and Functional Differences

Aromatic Substituents: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with 2-methoxyphenyl in , which introduces steric hindrance and altered resonance effects.

Position 1 Modifications: Propionyl (target) vs. isobutyryl (CCG-28511, ): The branched isobutyryl group may increase steric bulk, affecting target binding kinetics .

Core Structure: Analogs 4af and 4n () feature a pyrano[2,3-c]pyrazole core, which adds a fused cyclohexene ring, increasing rigidity compared to the target’s dihydropyrazole scaffold .

Sulfonamide Variations :

- 4-Methylbenzenesulfonamide in 4af and 4n () introduces additional lipophilicity, whereas the target’s methanesulfonamide is smaller and more polar .

Research Implications and Gaps

- Pharmacological Data: No bioactivity data for the target compound are provided. Analogs like 4af and 4n may serve as proxies, but their pyrano[2,3-c]pyrazole cores limit direct comparisons.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.